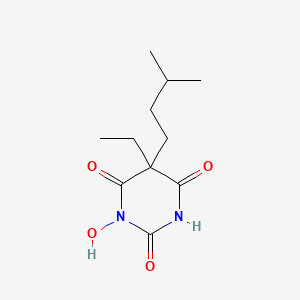
5-Ethyl-1-hydroxy-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Hydrogen Bonding Motifs: The compound exhibits unique hydrogen bonding, forming distinct motifs like tapes and ladders, as seen in a polymorph of butobarbital, a derivative of this compound (Gelbrich, Zencirci, & Griesser, 2007).
Chemistry of Diazopolycarbonyl Compounds
- Nitrogen-Containing Heterocycles Synthesis: It acts as a precursor in the synthesis of nitrogen-containing heterocycles, contributing to pharmaceutical and organic chemistry research (Kutkovaya, Vyaznikova, & Zalesov, 2003).
Molecular Modeling and Spectral Studies
- Structural and Spectroscopic Analysis: This compound's molecular structure has been analyzed using FT-IR, FT-Raman, and quantum chemical calculations, offering insights into its chemical properties (Paulraj & Muthu, 2013).
Synthetic Applications
- HIV Reverse Transcriptase Inhibitor Synthesis: It has been used in the synthesis of labeled compounds for pharmaceutical applications, particularly in HIV research (Latli, Hrapchak, Busacca, Krishnamurthy, & Senanayake, 2009).
Potential in Drug Discovery
- Anticancer Lead Compounds: Its derivatives have been explored in drug discovery, particularly in developing new anticancer drugs, demonstrating its potential in medicinal chemistry (Santana et al., 2020).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
58359-49-2 |
|---|---|
Molekularformel |
C11H18N2O4 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
5-ethyl-1-hydroxy-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O4/c1-4-11(6-5-7(2)3)8(14)12-10(16)13(17)9(11)15/h7,17H,4-6H2,1-3H3,(H,12,14,16) |
InChI-Schlüssel |
YEUMGUWIUSGGRU-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)O)CCC(C)C |
Kanonische SMILES |
CCC1(C(=O)NC(=O)N(C1=O)O)CCC(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



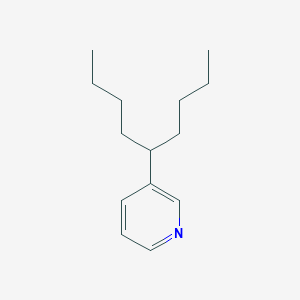
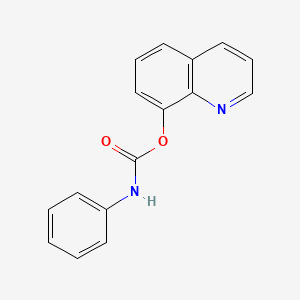
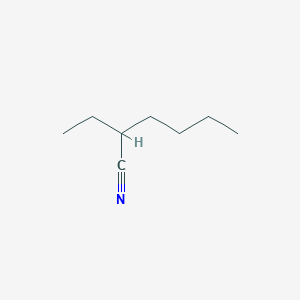
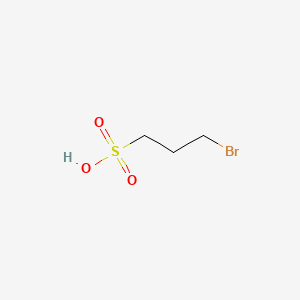

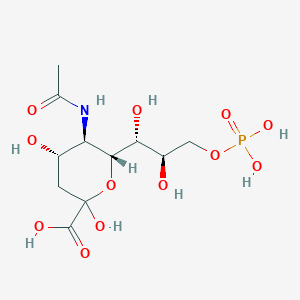

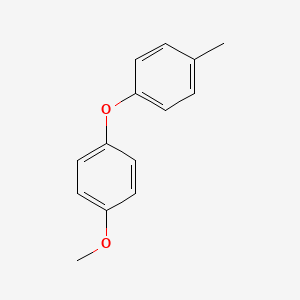
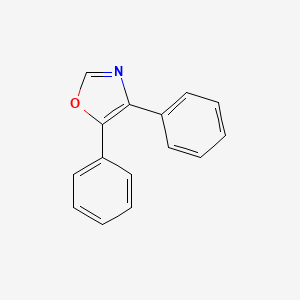
![Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate](/img/structure/B1616741.png)


![Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1616746.png)
![3-Iodothieno[2,3-b]pyridine](/img/structure/B1616747.png)